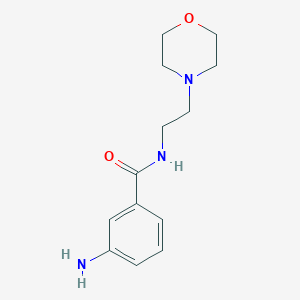
Benzene;copper(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Phenylcopper can be synthesized through several methods. One of the earliest methods involves the reaction of phenylmagnesium iodide with copper(I) iodide . Another method, developed by Henry Gilman, involves the transmetallation of phenylmagnesium iodide with copper(I) chloride . Additionally, phenylcopper can be obtained by reacting phenyl lithium with copper(I) bromide in diethyl ether . These methods typically require controlled conditions to ensure the stability and purity of the compound.
Analyse Des Réactions Chimiques
Phenylcopper undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . It reacts with water to form red copper(I) oxide and varying amounts of benzene and biphenyl . Phenylcopper also forms stable complexes with tributylphosphine and triphenylphosphine . When dissolved in dimethyl sulfide, phenylcopper forms dimers and trimers (aggregates of two or three molecules) . These reactions highlight the compound’s versatility and reactivity under different conditions.
Applications De Recherche Scientifique
Phenylcopper has numerous applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions, including the formation of carbon-carbon and carbon-heteroatom bonds . In biology and medicine, copper complexes, including phenylcopper, have been studied for their antimicrobial and anticancer properties . The compound’s ability to form stable complexes with other molecules makes it valuable in the development of new drugs and therapeutic agents . In industry, phenylcopper is used in the production of flame retardants and other materials with enhanced thermal and mechanical properties .
Mécanisme D'action
The mechanism of action of phenylcopper involves its ability to form stable complexes with various ligands and substrates . In biological systems, copper ions can interact with enzymes and proteins, affecting their function and activity . Copper complexes, including phenylcopper, can generate reactive oxygen species (ROS) that induce oxidative stress and damage to cellular components . This property is particularly useful in antimicrobial and anticancer applications, where the generation of ROS can lead to the destruction of pathogenic cells .
Comparaison Avec Des Composés Similaires
Phenylcopper is similar to other organocopper compounds such as phenyllithium, phenylsodium, and phenylcobalt . These compounds share similar reactivity and can be used in similar types of chemical reactions . phenylcopper is unique in its ability to form stable complexes with phosphine ligands and its reactivity in the presence of water . This makes it a valuable reagent in organic synthesis and other applications where stability and reactivity are crucial .
Propriétés
Numéro CAS |
3220-49-3 |
|---|---|
Formule moléculaire |
C6H5Cu |
Poids moléculaire |
140.65 g/mol |
Nom IUPAC |
benzene;copper(1+) |
InChI |
InChI=1S/C6H5.Cu/c1-2-4-6-5-3-1;/h1-5H;/q-1;+1 |
Clé InChI |
MKHQMLKDCBPKBC-UHFFFAOYSA-N |
SMILES |
C1=CC=[C-]C=C1.[Cu+] |
SMILES canonique |
C1=CC=[C-]C=C1.[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1628256.png)

![6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1628261.png)






![5-Hydroxy-3-propyl-5-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-2-thione](/img/structure/B1628270.png)
![2,2,2-Trifluoro-N-[(2R)-1-phenylpropan-2-yl]acetamide](/img/structure/B1628271.png)


